molecular formula C13H14N6 B2639692 N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-76-6

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2639692
CAS RN: 899974-76-6
M. Wt: 254.297
InChI Key: ZBEAPCZGGPHITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Chemical Reactions Analysis

Triazolopyrimidines can participate in a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of compounds that have been the subject of various synthetic and theoretical studies due to their novel heterocyclic system and potential applications in various fields, including medicinal chemistry. One study detailed the synthesis of several 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcasing a novel ring system synthesis. This process involved the initial substitution of the 4-Cl function of 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine, followed by further chemical reactions to generate a variety of derivatives. Density Functional Theory (DFT) studies revealed regioselectivity of the ring closure, providing insight into the molecular structure and chemical properties of these compounds (Mozafari et al., 2016).

Applications in Medicinal Chemistry

Another significant area of research involves the synthesis of heterocyclic compounds as potential therapeutic agents. For example, compounds with the triazolopyrimidine structure have been evaluated for their affinity toward adenosine receptors, indicating potential applications in the development of drugs targeting these receptors. Such studies suggest that derivatives of this compound could be explored for their pharmacological properties and as lead compounds in drug development (Betti et al., 1998).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal properties of these compounds. A study on the synthesis of 5S,7R-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols demonstrated potential antimicrobial and antifungal activities in vitro, highlighting the relevance of these compounds in developing new antimicrobial agents (Komykhov et al., 2017).

Environmental Chemistry

The synthesis and study of this compound derivatives contribute to environmental chemistry by providing insights into greener synthesis methods and the potential environmental impacts of these compounds. For instance, some studies focus on solvent-free synthesis or the use of green solvents, such as water, to minimize environmental impact while achieving high yields in the synthesis of related heterocyclic compounds (Liu et al., 2012).

Future Directions

The study of triazolopyrimidines is an active area of research due to their wide range of biological activities. Future research may focus on the synthesis of new triazolopyrimidine derivatives and the exploration of their potential applications .

properties

IUPAC Name

N-benzyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-2-19-13-11(17-18-19)12(15-9-16-13)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAPCZGGPHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.